molecular formula C16H21N5O2S B2582998 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide CAS No. 2034495-58-2

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide

Cat. No.: B2582998
CAS No.: 2034495-58-2
M. Wt: 347.44
InChI Key: NLNUVZBUQDFBNK-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
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Biological Activity

The compound N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide (hereafter referred to as Compound A ) is a member of the thiadiazole family, known for its diverse biological activities. This article explores the biological activity of Compound A based on existing research findings.

Chemical Structure and Properties

Compound A has the molecular formula C20H22N4O2S3C_{20}H_{22}N_{4}O_{2}S_{3} and a molecular weight of approximately 446.6 g/mol. The structural features of thiadiazole derivatives contribute significantly to their biological activities, including antidiabetic, anticancer, anti-inflammatory, and antimicrobial properties .

1. Anticancer Activity

Research indicates that thiadiazole derivatives exhibit potent anticancer properties. For instance, studies have shown that modifications in the thiadiazole structure can enhance cytotoxicity against various cancer cell lines. In particular, derivatives with specific substitutions have demonstrated significant growth inhibition in hepatocarcinoma and other cancer types .

Table 1: Anticancer Activity of Thiadiazole Derivatives

Compound NameCell Line TestedIC50 (µg/mL)Reference
Compound AHepG20.73
Thiadiazole BMCF-70.86
Thiadiazole CA5490.25

2. Antimicrobial Activity

The 1,3,4-thiadiazole moiety is recognized for its antimicrobial properties. Studies have reported that compounds containing this scaffold exhibit activity against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways .

3. Neuroprotective Effects

Recent investigations into the neuroprotective capabilities of thiadiazole derivatives suggest potential applications in treating neurological disorders. For example, certain compounds have shown efficacy in reducing seizure activity in animal models, indicating their potential as anticonvulsants . The therapeutic index of these compounds often surpasses traditional treatments like valproic acid.

Case Studies

  • Anticonvulsant Activity : In a study evaluating the anticonvulsant effects of various thiadiazole derivatives, one compound was found to be significantly more effective than valproic acid in controlling seizures induced by pentylenetetrazole in mice. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
  • Cytotoxicity Assessment : Another research effort focused on synthesizing new thiadiazole derivatives and assessing their cytotoxic effects on cancer cells. The results indicated that specific substitutions on the thiadiazole ring could lead to improved anticancer activity compared to previously known compounds .

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-3-4-8-13-18-19-16(24-13)17-15(23)10(2)21-14(22)9-11-6-5-7-12(11)20-21/h9-10H,3-8H2,1-2H3,(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNUVZBUQDFBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C(C)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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